4'-Carboethoxy-3-(3,4-dimethylphenyl)propiophenone chemical properties
4'-Carboethoxy-3-(3,4-dimethylphenyl)propiophenone chemical properties
An In-depth Technical Guide to 4'-Carboethoxy-3-(3,4-dimethylphenyl)propiophenone
Abstract
This technical guide provides a comprehensive overview of 4'-Carboethoxy-3-(3,4-dimethylphenyl)propiophenone, a substituted aromatic ketone with potential applications in pharmaceutical and chemical synthesis. Due to the limited availability of direct experimental data for this specific molecule in public databases, this document leverages established principles of organic chemistry and data from structurally related compounds to present a predictive but scientifically grounded guide. It is designed for researchers, scientists, and drug development professionals, offering detailed methodologies for its synthesis, a thorough analysis of its predicted chemical and spectroscopic properties, and a discussion of its potential applications.
Introduction and Molecular Overview
4'-Carboethoxy-3-(3,4-dimethylphenyl)propiophenone belongs to the propiophenone class of compounds, which are characterized by a phenyl group attached to a propanone backbone.[1] The structure of this molecule is distinguished by two key substitutions: a 3,4-dimethylphenyl group attached to the β-carbon of the propanone chain and a carboethoxy (ethyl ester) group at the 4-position of the benzoyl phenyl ring. These functional groups are expected to significantly influence its chemical reactivity, physical properties, and biological activity. The presence of both a ketone and an ester functionality makes it a versatile intermediate for further chemical modifications. Propiophenone derivatives are known to be valuable precursors in the synthesis of various pharmaceuticals, including those with antidiabetic, anti-arrhythmic, and local anesthetic properties.[2][]
Chemical Structure
The chemical structure of 4'-Carboethoxy-3-(3,4-dimethylphenyl)propiophenone is depicted below. The systematic IUPAC name for this compound is ethyl 4-(3-(3,4-dimethylphenyl)propanoyl)benzoate.
Caption: Chemical structure of 4'-Carboethoxy-3-(3,4-dimethylphenyl)propiophenone.
Physicochemical and Computational Properties
While experimental data is not available, a summary of key physicochemical and computational properties can be predicted based on its structure.
| Property | Predicted Value / Information | Source / Justification |
| CAS Number | 898779-05-0 | Chemical Supplier Databases |
| Molecular Formula | C₂₀H₂₂O₃ | Based on structure |
| Molecular Weight | 310.39 g/mol | Based on structure |
| Appearance | Predicted to be a white to off-white solid | Based on similar aromatic ketones and esters |
| Melting Point | Predicted to be in the range of 80-120 °C | High molecular weight and crystalline nature of similar compounds |
| Solubility | Predicted to be soluble in common organic solvents (DCM, Chloroform, Ethyl Acetate) and insoluble in water | Presence of large nonpolar aromatic rings and insolubility of parent propiophenone in water[4] |
| Topological Polar Surface Area (TPSA) | 43.37 Ų | Computational prediction |
| logP (Octanol-Water Partition Coefficient) | 4.29564 | Computational prediction |
| Hydrogen Bond Donors | 0 | Computational prediction |
| Hydrogen Bond Acceptors | 3 | Computational prediction |
| Rotatable Bonds | 6 | Computational prediction |
Proposed Synthesis Methodology
The most direct and industrially scalable method for the synthesis of 4'-Carboethoxy-3-(3,4-dimethylphenyl)propiophenone is a two-step process involving the preparation of an acyl chloride followed by a Friedel-Crafts acylation. This approach is well-established for the synthesis of substituted propiophenones.[5][6]
Overall Synthetic Scheme
The synthesis can be logically divided into two primary stages:
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Step 1: Synthesis of 3-(3,4-dimethylphenyl)propanoyl chloride. This is achieved by reacting 3-(3,4-dimethylphenyl)propanoic acid with a chlorinating agent like thionyl chloride (SOCl₂).
-
Step 2: Friedel-Crafts Acylation. The resulting acyl chloride is then reacted with ethyl benzoate in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield the target compound.
Caption: Proposed two-step synthesis of the target molecule.
Detailed Experimental Protocol
Disclaimer: This is a proposed protocol and must be adapted and optimized by a qualified chemist. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Synthesis of 3-(3,4-dimethylphenyl)propanoyl chloride
-
Materials:
-
3-(3,4-dimethylphenyl)propanoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask, reflux condenser with drying tube, magnetic stirrer, heating mantle.
-
-
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(3,4-dimethylphenyl)propanoic acid (1.0 eq) in anhydrous DCM.
-
Slowly add thionyl chloride (1.5 eq) to the solution at room temperature with vigorous stirring. The addition is exothermic and will result in the evolution of HCl and SO₂ gas, which should be vented through a scrubber.
-
After the initial gas evolution subsides, heat the reaction mixture to reflux (approx. 40°C) for 2-3 hours.
-
Monitor the reaction by taking a small aliquot, quenching it with methanol, and analyzing by TLC or GC-MS to confirm the disappearance of the starting carboxylic acid and the formation of the methyl ester.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting crude 3-(3,4-dimethylphenyl)propanoyl chloride is typically used directly in the next step without further purification.
-
Step 2: Friedel-Crafts Acylation
-
Materials:
-
Crude 3-(3,4-dimethylphenyl)propanoyl chloride from Step 1
-
Ethyl benzoate
-
Aluminum chloride (AlCl₃), anhydrous
-
Anhydrous Dichloromethane (DCM)
-
Ice, Hydrochloric acid (1M), Saturated sodium bicarbonate solution, Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a separate dry, three-necked flask equipped with a dropping funnel and under an inert atmosphere, suspend anhydrous aluminum chloride (2.5 eq) in anhydrous DCM.
-
Cool the suspension to 0°C using an ice bath.
-
Dissolve the crude acyl chloride (1.0 eq) and ethyl benzoate (1.1 eq) in anhydrous DCM and add this solution to the dropping funnel.
-
Add the solution from the dropping funnel to the AlCl₃ suspension dropwise over 30-60 minutes, maintaining the temperature at 0°C. The reaction is exothermic.[7]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Work-up: Carefully quench the reaction by slowly pouring the mixture over crushed ice containing concentrated HCl. This will hydrolyze the aluminum complexes.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally, brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
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Predicted Spectroscopic Properties
The following spectroscopic characteristics are predicted for 4'-Carboethoxy-3-(3,4-dimethylphenyl)propiophenone based on its structure and data from analogous compounds.[8][9][10]
¹H NMR Spectroscopy
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Aromatic Protons: Expect complex multiplets in the range of δ 7.0-8.2 ppm. The protons on the carboethoxy-substituted ring will be further downfield due to the electron-withdrawing nature of both the ketone and the ester, likely appearing as two doublets around δ 8.0-8.2 ppm and δ 7.8-8.0 ppm. The protons on the dimethylphenyl ring will appear more upfield, likely in the range of δ 7.0-7.3 ppm.
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Ethyl Group (Ester): A quartet around δ 4.4 ppm (-O-CH₂-CH₃) and a triplet around δ 1.4 ppm (-O-CH₂-CH₃).
-
Propyl Chain Protons: Two triplets around δ 3.2 ppm (-CO-CH₂-) and δ 3.0 ppm (-CH₂-Ar), each integrating to 2H. These protons are adjacent to electron-withdrawing groups and will be deshielded.
-
Methyl Groups (Aromatic): Two singlets around δ 2.2-2.3 ppm, each integrating to 3H.
¹³C NMR Spectroscopy
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Carbonyl Carbons: Two distinct signals in the downfield region. The ketone carbonyl is expected around δ 195-200 ppm, and the ester carbonyl around δ 165-170 ppm.[10]
-
Aromatic Carbons: Multiple signals between δ 125-145 ppm. The carbon attached to the carboethoxy group and the carbons bearing the methyl groups will be distinct.
-
Ethyl Group (Ester): A signal around δ 61 ppm (-O-CH₂) and another around δ 14 ppm (-CH₃).
-
Propyl Chain Carbons: Signals around δ 38 ppm (-CO-CH₂-) and δ 30 ppm (-CH₂-Ar).
-
Methyl Groups (Aromatic): Signals around δ 19-21 ppm.
Infrared (IR) Spectroscopy
-
C=O Stretching: Two strong, sharp absorption bands are expected. The ketone C=O stretch should appear around 1680-1700 cm⁻¹ (conjugated to the aromatic ring), and the ester C=O stretch at a higher frequency, around 1715-1730 cm⁻¹.[9]
-
C-O Stretching: A strong band for the ester C-O linkage is expected in the region of 1250-1300 cm⁻¹.
-
Aromatic C-H Stretching: Weak to medium bands above 3000 cm⁻¹.
-
Aliphatic C-H Stretching: Medium bands just below 3000 cm⁻¹.
-
Aromatic C=C Bending: Medium to weak bands in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
-
Molecular Ion (M+): A clear molecular ion peak at m/z = 310.
-
Key Fragmentation Patterns: Expect characteristic α-cleavage on either side of the ketone.
-
Loss of the ethyl group from the ester (-OC₂H₅) leading to a peak at m/z = 265.
-
Cleavage between the carbonyl and the adjacent CH₂ group, leading to a benzoyl-type fragment.
-
A prominent peak corresponding to the 3,4-dimethylphenylpropyl fragment or related ions.
-
Potential Applications and Research Directions
The structural motifs within 4'-Carboethoxy-3-(3,4-dimethylphenyl)propiophenone suggest several avenues for research and application, primarily in the field of medicinal chemistry.
-
Intermediate for Novel Pharmaceuticals: Propiophenone derivatives have been investigated for a wide range of biological activities. Studies have shown that some derivatives possess antihyperglycemic and lipid-lowering properties.[2] Others have been explored for their potential as anticancer agents.[11] This molecule could serve as a scaffold for creating libraries of novel compounds for screening against various biological targets.
-
Precursor for Heterocyclic Synthesis: The ketone functionality can be readily used as a handle for constructing various heterocyclic ring systems, which are prevalent in many drug molecules.
-
Material Science: Aromatic ketones are sometimes used as photoinitiators in polymer chemistry. While the specific utility of this compound is unknown, it could be a point of investigation.
Caption: Potential application pathways for the target molecule.
Conclusion
4'-Carboethoxy-3-(3,4-dimethylphenyl)propiophenone is a multifaceted aromatic ketone with significant potential as a synthetic intermediate. While direct experimental data remains scarce, this guide provides a robust, theory-backed framework for its synthesis, characterization, and potential applications. The proposed two-step synthesis via Friedel-Crafts acylation represents a reliable and scalable route to access this compound. The predicted spectroscopic data offers a clear blueprint for its characterization and quality control. It is our hope that this guide will serve as a valuable resource for researchers interested in exploring the chemistry and potential of this and other related propiophenone derivatives.
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